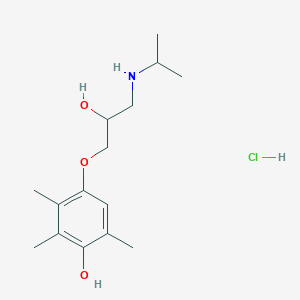

DesacetylMetipranololHydrochloride

Description

Significance in Preclinical Pharmacological and Biochemical Investigations

The investigation of Desacetylmetipranolol (B1669948) hydrochloride in preclinical settings has been pivotal in characterizing the full spectrum of Metipranolol's activity. These studies often involve in vitro and in vivo models to assess the metabolite's own pharmacological and biochemical properties. For instance, research has focused on its affinity for β-adrenergic receptors and its functional antagonist activity.

In preclinical studies, both Metipranolol (B1676499) and Desacetylmetipranolol have been shown to possess neuroprotective properties. Specifically, they have been found to attenuate the detrimental effects of ischemia-reperfusion in the retina. This effect is thought to be related to their ability to reduce the influx of sodium and calcium through voltage-sensitive channels, rather than their β-adrenoceptor blocking activity.

Historical Context of β-Adrenoceptor Antagonist Metabolite Research

The study of β-adrenoceptor antagonist metabolites has a rich history, evolving alongside the development of the beta-blocker class of drugs. The journey began in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), the first compound identified as a β-antagonist. This led to the development of pronethalol in 1962 and subsequently propranolol (B1214883), a major breakthrough in the treatment of cardiovascular diseases. nih.gov

As the clinical use of beta-blockers expanded, so did the interest in their metabolic fate. Researchers began to investigate how these drugs were processed in the body and whether their metabolites contributed to their therapeutic effects or were responsible for any adverse reactions. The study of the metabolism of prominent beta-blockers like propranolol and metoprolol (B1676517) revealed that many of them are extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6. This has significant implications for drug-drug interactions and inter-individual variability in drug response.

Detailed Research Findings

Preclinical research has provided valuable data on the pharmacological profile of Metipranolol, the parent compound of Desacetylmetipranolol. These findings offer a benchmark for understanding the activity of its primary metabolite.

| Parameter | Value | Tissue/Model |

| β1-adrenoceptor antagonism (pA2) | 8.3 | Guinea pig atrium |

| β2-adrenoceptor antagonism (pA2) | 8.4 | Rat uterus |

| Ki for displacement of ³H-dihydroalprenolol | 34 nM | Rabbit iris + ciliary body homogenates |

This table presents in vitro pharmacological data for Metipranolol, the parent compound of Desacetylmetipranolol.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4;/h6,9,13,16-18H,7-8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSEZGHGQQXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22664-59-1 | |

| Record name | Phenol, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-2,3,6-trimethyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Formation and Metabolic Pathways of Desacetylmetipranolol Hydrochloride

Biotransformation from Metipranolol (B1676499)

The initial and primary metabolic conversion of Metipranolol is its transformation into Desacetylmetipranolol (B1669948). This process is central to the drug's activity profile.

Desacetylation as a Primary Metabolic Route

Metipranolol is a prodrug that undergoes extensive and rapid desacetylation to form its pharmacologically active metabolite, Desacetylmetipranolol. This conversion is a key activation step. The main part of metipranolol is metabolized by this desacetylation process. mdpi.com

Hepatic First-Pass Metabolism

The biotransformation of Metipranolol to Desacetylmetipranolol predominantly occurs during the first pass through the liver. mdpi.com While one study has suggested that Metipranolol may not have a significant hepatic first-pass effect, it is generally understood that this initial metabolism in the liver is substantial. nih.gov This rapid conversion in the liver ensures that the active form of the drug is readily available to exert its therapeutic effects.

Downstream Metabolic Fate

Following its formation, Desacetylmetipranolol undergoes further metabolic changes, leading to the formation of various derivatives.

Subsequent Oxidative Pathways

Desacetylmetipranolol is further metabolized through oxidative pathways. This involves the action of various enzymes that modify the structure of the compound, preparing it for eventual elimination from the body.

Enzymatic Systems Involved in Metipranolol Metabolism Precursors

The metabolic conversion of Metipranolol and its subsequent metabolites is orchestrated by specific enzymatic systems within the body. While direct studies on the specific enzymes metabolizing Metipranolol are not extensively detailed in the provided search results, inferences can be drawn from the metabolism of similar compounds.

The initial desacetylation of Metipranolol is an ester hydrolysis reaction. In humans, the hydrolysis of ester-containing drugs is primarily catalyzed by carboxylesterases, with hCE1 and hCE2 being the most important in drug metabolism. These enzymes are highly expressed in the liver.

The subsequent oxidation of Desacetylmetipranolol is likely mediated by the cytochrome P450 (CYP) enzyme system, which is a major player in the metabolism of a vast array of drugs. For instance, the metabolism of other beta-blockers like propranolol (B1214883) and metoprolol (B1676517) involves various CYP isoforms, including CYP2D6 and CYP1A2 for propranolol, and CYP2D6 for metoprolol. nih.govnih.gov It is plausible that similar CYP isoenzymes are involved in the oxidative metabolism of Desacetylmetipranolol.

Table 1: Key Compounds in the Metabolism of Metipranolol

| Compound Name | Role in Metabolism |

| Metipranolol | Prodrug, precursor to the active metabolite. |

| Desacetylmetipranolol Hydrochloride | Active metabolite formed via desacetylation of Metipranolol. |

| Butyric Acid Derivatives | Downstream metabolites formed from the oxidation of Desacetylmetipranolol. |

Cytochrome P450 Isozyme Contributions (e.g., CYP2D6, CYP1A)

The Cytochrome P450 (CYP) superfamily of enzymes is essential for the Phase I metabolism of a vast number of drugs, including many beta-blockers. nih.gov For lipophilic beta-blockers, oxidative metabolism by CYP enzymes is a major determinant of their clearance and pharmacokinetic profile. nih.gov

While the direct conversion of Metipranolol to Desacetylmetipranolol is a hydrolysis reaction, the broader metabolic pathway involves CYP isozymes. The most significant of these for beta-blocker metabolism is CYP2D6. mdpi.com For instance, the metabolism of structurally similar beta-blockers like Metoprolol and Timolol is predominantly mediated by CYP2D6. nih.govmdpi.comresearchgate.net This enzyme is responsible for oxidative reactions such as α-hydroxylation and O-demethylation. nih.govresearchgate.net

In addition to CYP2D6, other isozymes like CYP1A2, CYP2B6, CYP2C9, and CYP3A4 have been shown to contribute to the metabolism of beta-blockers such as Metoprolol. nih.govnih.gov These enzymes can be involved in various metabolic reactions, including N-dealkylation and further oxidation of the molecule. nih.gov Given the structural similarities, it is projected that the metabolism of Desacetylmetipranolol, following its formation, would also be a substrate for these CYP pathways, leading to further biotransformation and eventual elimination.

Table 1: Major CYP Isozymes Involved in the Metabolism of Common Beta-Blockers

| Beta-Blocker | Primary CYP Isozyme | Other Contributing CYP Isozymes | Metabolic Pathways Catalyzed | Reference |

|---|---|---|---|---|

| Metoprolol | CYP2D6 | CYP3A4, CYP2B6, CYP2C9 | α-hydroxylation, O-demethylation, N-dealkylation | mdpi.comnih.govnih.gov |

| Timolol | CYP2D6 | CYP2C19 | Hydroxylation | researchgate.net |

| Propranolol | CYP2D6 | CYP1A2 | Ring hydroxylation, N-desisopropylation | kmmu.edu.cn |

Comparative Metabolic Profiling in Preclinical Species

Cross-species comparison of drug metabolism is a critical step in drug development. These studies help in understanding potential differences in clearance mechanisms and ensure that the animal models used in nonclinical safety studies are appropriate. europa.eu The metabolic profile of a drug can vary significantly between species due to differences in the expression and activity of metabolic enzymes.

Preclinical experiments have been conducted to characterize Metipranolol in species such as rabbits and rats. nih.govnih.gov Such studies are foundational for understanding the compound's effects before human trials.

In Vitro Metabolic Stability Assays with Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are standard procedures to predict the hepatic clearance of a compound. These assays typically utilize liver microsomes, which contain Phase I enzymes like CYPs, or intact hepatocytes, which contain both Phase I and Phase II enzymes. europa.eu By incubating the compound with these systems and measuring its rate of disappearance, an intrinsic clearance value can be determined.

For example, studies on the beta-blocker Propranolol in liver microsomes from different species have revealed significant differences in metabolic rates. kmmu.edu.cn The metabolic half-life (t₁/₂) of Propranolol was found to be much shorter in rat and dog liver microsomes compared to monkey and human microsomes, indicating faster clearance in the former species. kmmu.edu.cn Such data is crucial for extrapolating preclinical findings to humans. A 1980 study investigated the in vitro metabolism of Metipranolol specifically in rat liver, providing foundational data in a preclinical species. wikipedia.org

Table 2: Illustrative Metabolic Stability of S-(-)-Propranolol in Liver Microsomes of Different Species

Note: This table shows data for Propranolol to illustrate species differences in metabolic stability as detailed specific data for Metipranolol is not available.

| Species | In Vitro Half-Life (t₁/₂) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

|---|---|---|---|

| Rat | 16.3 ± 2.1 | 42.5 ± 5.5 | kmmu.edu.cn |

| Dog | 25.4 ± 4.9 | 27.3 ± 5.2 | kmmu.edu.cn |

| Monkey | 47.9 ± 11.2 | 14.5 ± 3.4 | kmmu.edu.cn |

| Human | 64.5 ± 14.8 | 10.7 ± 2.5 | kmmu.edu.cn |

Identification of Species-Specific Metabolic Pathways

Identifying species-specific metabolic pathways is essential because qualitative differences in metabolism can lead to the formation of unique metabolites in humans that were not present in the animal species used for toxicological testing. europa.eu While unique human metabolites are rare, quantitative differences, where a metabolite is formed at disproportionately higher levels in humans, are more common. europa.eu

Studies comparing the metabolism of beta-blockers have shown such species-specific differences. For the beta-blocker Pamatolol, the metabolic data in man, dog, and mouse were found to be similar, while the rat showed some differences. medchemexpress.com In studies with Propranolol, researchers identified metabolites that were specific to dogs and monkeys. This highlights the importance of profiling metabolites across several species, including humans, to create a comprehensive understanding of the drug's biotransformation.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Strategies for Desacetylmetipranolol (B1669948) Hydrochloride

The primary route to Desacetylmetipranolol Hydrochloride involves the deacetylation of its parent compound, metipranolol (B1676499). This transformation can be achieved through various chemical methods, and alternative synthetic pathways can also be envisioned starting from different precursors.

The conversion of metipranolol to desacetylmetipranolol involves the hydrolysis of the acetyl group. This can be accomplished under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : Treatment of metipranolol with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, can effectively cleave the ester linkage. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the mixture under reflux. The mechanism involves the initial protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : Alternatively, the deacetylation can be performed using a base, such as sodium hydroxide (B78521) or potassium hydroxide. This method, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally faster and occurs under milder conditions than acid-catalyzed hydrolysis. The reaction results in the formation of the corresponding carboxylate salt and the alcohol, which upon acidification yields the desired desacetylmetipranolol.

Enzymatic Hydrolysis : A greener and more selective approach involves the use of enzymes, such as lipases or esterases. researchgate.net Chemoenzymatic methods can offer high stereoselectivity and avoid the use of harsh reagents. nih.govnih.govmdpi.com For instance, lipase-catalyzed kinetic resolution has been successfully employed in the synthesis of various chiral β-blockers. researchgate.netnih.gov

| Deacetylation Method | Reagents/Conditions | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, reflux | Requires heating, reversible reaction. chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis | NaOH or KOH, milder conditions | Faster than acid hydrolysis, irreversible. |

| Enzymatic Hydrolysis | Lipases, esterases | High selectivity, environmentally friendly. researchgate.netnih.gov |

Beyond the deacetylation of metipranolol, Desacetylmetipranolol Hydrochloride can be synthesized from alternative starting materials. A plausible route starts with 2,3,5-trimethylhydroquinone. bioengineer.org The synthesis would proceed through several key steps:

Protection of one hydroxyl group of 2,3,5-trimethylhydroquinone.

Alkylation of the remaining free hydroxyl group with epichlorohydrin (B41342) in the presence of a base. This reaction forms a glycidyl (B131873) ether intermediate.

Ring-opening of the epoxide with isopropylamine. This step introduces the aminopropanol (B1366323) side chain characteristic of β-blockers. mdpi.com

Deprotection of the second hydroxyl group.

Formation of the hydrochloride salt by treatment with hydrochloric acid.

This approach offers flexibility for the synthesis of various analogs by modifying the starting phenol (B47542) or the amine used in the epoxide ring-opening step. Recent advancements in synthetic methodologies, such as the use of innovative membrane nanoreactors, have shown potential to significantly improve the efficiency and sustainability of beta-blocker synthesis, which could be adapted for Desacetylmetipranolol production. bioengineer.orgeuropeanpharmaceuticalreview.com

Stereoselective Synthesis Relevant to β-Blockers and Their Metabolites

Like most β-blockers, the biological activity of desacetylmetipranolol resides predominantly in one enantiomer. Therefore, stereoselective synthesis is of paramount importance to obtain the pharmacologically active isomer, typically the (S)-enantiomer. mdpi.com

Several strategies can be employed for the stereoselective synthesis of chiral β-blockers and their metabolites:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, the synthesis can start from a chiral glycidyl derivative, leading to the desired enantiomer of the final product.

Asymmetric Synthesis : This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key reaction step. For instance, asymmetric reduction of a prochiral ketone intermediate can establish the stereocenter of the hydroxyl group. nih.gov Biocatalytic asymmetric reduction using alcohol dehydrogenases is a powerful tool for this purpose. nih.gov

Chiral Resolution : This method involves the separation of a racemic mixture of the final compound or a synthetic intermediate. mdpi.com This can be achieved through various techniques:

Classical Resolution : Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid). The diastereomers can then be separated by crystallization.

Enzymatic Resolution : Using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipase-catalyzed kinetic resolution of chlorohydrin intermediates is a common strategy. nih.govmdpi.com

Chiral Chromatography : Direct separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

| Stereoselective Method | Description | Example Application |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Synthesis starting from chiral glycidyl derivatives. |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries. | Asymmetric reduction of a ketone intermediate. nih.govnih.gov |

| Chiral Resolution | Separation of a racemic mixture. | Diastereomeric salt formation or enzymatic resolution. nih.govmdpi.com |

Preparation of Structural Analogues for Research Purposes

The synthesis of structural analogues of Desacetylmetipranolol is essential for structure-activity relationship (SAR) studies, which aim to understand how different structural features of a molecule contribute to its biological activity.

The design of new analogues is guided by established SAR principles for β-blockers. slideshare.netpharmaguideline.comnih.gov Key structural modifications can be made to different parts of the Desacetylmetipranolol molecule:

Aromatic Ring : The nature and position of substituents on the trimethylphenol ring can significantly influence the potency and selectivity (β1 vs. β2) of the compound. For instance, the presence of a para-substituent on the aromatic ring is often associated with β1-selectivity. pharmaguideline.com Modifications can include altering the number and position of the methyl groups or introducing other substituents.

Oxypropanolamine Side Chain : The propanolamine (B44665) side chain is crucial for β-adrenergic receptor binding. The hydroxyl group and the secondary amine are essential for activity. Modifications to the alkyl group on the nitrogen can affect potency and selectivity. While an isopropyl or tert-butyl group is common for β-antagonism, exploring other substituents can lead to compounds with different pharmacological profiles. nih.gov

Pharmacophore Modeling : Computational approaches like pharmacophore modeling can be used to identify the key chemical features required for biological activity. nih.gov This information can then guide the rational design of new analogues with improved properties.

The synthesis of these analogues would generally follow the alternative synthetic route described in section 3.1.2, allowing for the systematic variation of the aromatic and amine components. The biological evaluation of these synthesized analogues provides valuable data for building comprehensive SAR models. nih.govnih.gov

In Vitro and Preclinical Pharmacological Characterization

Receptor Binding and Interaction Profiles

The interaction of Desacetylmetipranolol (B1669948) with adrenergic receptors has been a subject of pharmacological investigation to elucidate its activity and selectivity.

Characterization as a Nonselective β-Adrenoceptor Antagonist

Desacetylmetipranolol, much like its parent compound Metipranolol (B1676499), functions as a nonselective β-adrenoceptor antagonist. drugs.comdrugbank.com This classification indicates that the compound does not exhibit significant preference for either β1 or β2 adrenergic receptor subtypes, blocking both with comparable potency. drugbank.com This lack of selectivity is a defining characteristic of its pharmacological action. The non-selective nature means it antagonizes β-receptors in various tissues, including the heart (predominantly β1) and bronchial smooth muscle (predominantly β2). drugbank.com

Quantitative Radiometric Ligand-Binding Assays

While specific radiometric ligand-binding assays detailing equilibrium dissociation constants (Kd) for Desacetylmetipranolol are not extensively detailed in publicly available literature, its antagonist potency has been quantified using classical pharmacological methods that are analogous to and inform receptor binding characteristics.

In vitro pharmacological studies have determined the antagonist potency of Desacetylmetipranolol through the calculation of pA₂ values. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This value serves as a measure of the antagonist's affinity for a given receptor.

Studies on isolated guinea pig atria (a model rich in β1-adrenoceptors) and rat uterus (a model for β2-adrenoceptors) have been employed to determine these values for Desacetylmetipranolol.

The receptor selectivity of Desacetylmetipranolol is determined by comparing its affinity for β1 and β2-adrenoceptors. A significant difference in affinity would indicate selectivity, whereas similar affinities point to non-selectivity. Based on the pA₂ values obtained from in vitro tissue preparations, Desacetylmetipranolol demonstrates comparable antagonist activity at both β1 and β2-adrenoceptor subtypes, confirming its characterization as a nonselective β-blocker.

The pA₂ values for Desacetylmetipranolol were determined in competition experiments where its ability to antagonize the effects of the non-selective β-agonist, isoproterenol, was measured. These experiments provide a functional measure of the compound's binding affinity and antagonistic potency at the receptor level. The resulting pA₂ values reflect the concentration of Desacetylmetipranolol required to effectively compete with the agonist for receptor binding sites.

Table 1: In Vitro β-Adrenoceptor Antagonist Potency of Desacetylmetipranolol

| Compound | Tissue Preparation | Receptor Subtype | pA₂ Value |

| Desacetylmetipranolol | Guinea Pig Atrium | β₁ | 8.3 |

| Desacetylmetipranolol | Rat Uterus | β₂ | 8.4 |

This table presents pA₂ values, a measure of antagonist potency, for Desacetylmetipranolol at β₁ and β₂-adrenoceptors.

Mechanistic Investigations of Cellular and Molecular Effects

The antagonistic action of Desacetylmetipranolol at β-adrenoceptors initiates a cascade of cellular and molecular events. By blocking the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, it inhibits the activation of the associated Gs-protein. drugbank.com

This prevention of Gs-protein activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels has several downstream consequences. A key effect is the reduced activation of cAMP-dependent protein kinase (PKA).

In cardiac myocytes, this reduction in PKA activity leads to decreased phosphorylation of L-type calcium channels, resulting in reduced calcium influx into the cell. This contributes to the negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects characteristic of β-blockade. nih.gov In other tissues, such as the ciliary body of the eye, the reduction in cAMP is thought to decrease the production of aqueous humor. drugs.com

Furthermore, some studies have suggested that beyond its receptor-blocking activity, Desacetylmetipranolol, along with its parent compound Metipranolol, may exert antioxidant effects, potentially protecting cells from oxidative stress-induced apoptosis.

Attenuation of Oxidative Stress

Desacetylmetipranolol hydrochloride has been shown to effectively counteract oxidative stress in in vitro models, primarily through the inhibition of lipid peroxidation. This activity is crucial in protecting cellular membranes from the damaging effects of reactive oxygen species.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation, a key indicator of oxidative damage, can be induced by various agents in experimental settings. Desacetylmetipranolol has been evaluated against lipid peroxidation initiated by both sodium nitroprusside and an iron/ascorbate system.

In studies using rat brain homogenates, desacetylmetipranolol demonstrated a concentration-dependent inhibition of lipid peroxidation induced by sodium nitroprusside (SNP). SNP is a nitric oxide donor, and its-induced oxidative damage is a relevant model for studying neuroprotective effects. The inhibitory concentration (IC50) value for desacetylmetipranolol in this assay was determined to be 2.6 µM. nih.gov This indicates a potent ability to counteract SNP-mediated oxidative damage.

Desacetylmetipranolol was also found to be a potent inhibitor of lipid peroxidation induced by an iron/ascorbate system in rat brain homogenates. nih.gov This system generates hydroxyl radicals, which are highly reactive and readily initiate lipid peroxidation. The IC50 value for desacetylmetipranolol in this model was 1.1 µM, highlighting its efficacy in neutralizing this form of oxidative stress. nih.gov

The extent of lipid peroxidation in the aforementioned studies was quantified by measuring the formation of thiobarbituric acid reactive species (TBARS). TBARS are end products of lipid peroxidation, and their levels serve as a reliable marker of oxidative stress. The inhibitory effects of desacetylmetipranolol on SNP and iron/ascorbate-induced lipid peroxidation were determined by assessing the reduction in TBARS formation. nih.gov

Identification of Antioxidant Properties

The antioxidant potential of desacetylmetipranolol has been further characterized through comparative studies with established antioxidant compounds.

The antioxidant activity of desacetylmetipranolol was found to be comparable to that of Trolox, a water-soluble analog of vitamin E and a standard reference antioxidant. nih.gov In the iron/ascorbate-induced lipid peroxidation assay, Trolox exhibited an IC50 value of 1.9 µM. nih.gov This places the antioxidant potency of desacetylmetipranolol (IC50 of 1.1 µM) in a similar range to this well-established antioxidant. nih.gov

Interactive Data Table: Inhibitory Effects on Lipid Peroxidation

| Compound | Inducer | IC50 (µM) |

| Desacetylmetipranolol | Sodium Nitroprusside | 2.6 nih.gov |

| Desacetylmetipranolol | Iron/Ascorbate | 1.1 nih.gov |

| Metipranolol | Sodium Nitroprusside | 25.1 nih.gov |

| Metipranolol | Iron/Ascorbate | 6.9 nih.gov |

| Trolox | Iron/Ascorbate | 1.9 nih.gov |

Modulation of Apoptotic Processes

Desacetylmetipranolol, the active metabolite of the non-selective β-adrenergic antagonist Metipranolol, demonstrates significant protective effects against apoptotic processes in retinal cells, particularly those induced by oxidative stress.

Blunting Oxidant-Induced Apoptosis in Retinal Photoreceptors

Research has shown that Desacetylmetipranolol hydrochloride, alongside its parent compound Metipranolol, can attenuate apoptosis in photoreceptor cells triggered by oxidative agents. arvojournals.org Studies involving the administration of zinc and sodium nitroprusside (SNP), known inducers of oxidative stress and apoptosis, have demonstrated the protective capabilities of these compounds. arvojournals.orgarvojournals.org For instance, zinc-induced apoptosis in photoreceptors was significantly blunted by the presence of Metipranolol. arvojournals.org Given that Metipranolol is completely converted to Desacetylmetipranolol in vivo, these protective effects are attributable to the active metabolite. arvojournals.org The antioxidant properties of Desacetylmetipranolol are considered a key mechanism in its ability to counteract oxidant-induced photoreceptor cell death. arvojournals.orgarvojournals.org

Impact on Apoptosis-Related Protein Expression and Activity (e.g., Caspase-3, Bcl-2, PARP, Rhodopsin Kinase)

The protective effects of Desacetylmetipranolol extend to the molecular level, where it modulates the expression and activity of key proteins involved in the apoptotic cascade. In experimental models of retinal damage, treatment with agents like SNP and zinc leads to an increase in the cleaved, active forms of Caspase-3 and Bcl-2, and a decrease in the native form of Poly (ADP-ribose) polymerase (PARP), indicating its cleavage and a reduction in rhodopsin kinase levels. arvojournals.orgarvojournals.org

The co-administration of Metipranolol, which is metabolized to Desacetylmetipranolol, has been shown to counteract these changes. arvojournals.orgarvojournals.org Specifically, it blunts the SNP- and zinc-induced increase in cleaved Caspase-3 and Bcl-2, and mitigates the reduction of PARP and rhodopsin kinase. arvojournals.orgarvojournals.org This modulation of apoptosis-related proteins underscores the compound's neuroprotective role in the retina.

Preclinical In Vitro and Ex Vivo Model Systems

The characterization of Desacetylmetipranolol hydrochloride's pharmacological profile has been facilitated by the use of various preclinical model systems.

Rat Retinal Homogenates and Photoreceptor Cell Systems

Rat retinal homogenates have been instrumental in studying the effects of Desacetylmetipranolol on retinal tissue. These preparations have been used to investigate events like zinc-induced apoptosis and the associated changes in protein expression. arvojournals.org Furthermore, studies on photoreceptor cell systems have provided direct evidence of the compound's ability to protect these crucial cells from oxidant-induced damage. arvojournals.orgarvojournals.org

Rat Brain Homogenates

The antioxidant properties of Desacetylmetipranolol have been extensively characterized using rat brain homogenates. arvojournals.orgresearchgate.net In these models, the compound has demonstrated a potent ability to inhibit lipid peroxidation induced by agents such as iron/ascorbate and sodium nitroprusside. researchgate.net Notably, Desacetylmetipranolol exhibited a significantly lower IC50 value (1.1 µM) for inhibiting iron/ascorbate-induced lipid peroxidation compared to its parent compound, Metipranolol (6.9 µM), indicating its superior antioxidant activity. researchgate.netresearchgate.net

The following table summarizes the inhibitory effects of Metipranolol and Desacetylmetipranolol on lipid peroxidation in rat brain homogenates.

| Compound | Inducer | IC50 (µM) |

| Metipranolol | Iron/Ascorbate | 6.9 researchgate.netresearchgate.net |

| Desacetylmetipranolol | Iron/Ascorbate | 1.1 researchgate.netresearchgate.net |

| Metipranolol | Sodium Nitroprusside | 25.1 researchgate.net |

| Desacetylmetipranolol | Sodium Nitroprusside | 2.6 researchgate.net |

Cellular and Subcellular Fractions for Metabolic and Mechanistic Studies

Cellular and subcellular fractions, such as retinal and brain homogenates, have been crucial for elucidating the metabolic and mechanistic aspects of Desacetylmetipranolol's action. arvojournals.orgarvojournals.org These systems allow for detailed biochemical analyses, including lipid peroxidation assays and Western blot analysis, to quantify the effects of the compound on oxidative stress markers and key proteins involved in apoptosis. arvojournals.orgarvojournals.org The use of these fractions has been fundamental in establishing the antioxidant and anti-apoptotic properties of Desacetylmetipranolol. arvojournals.orgarvojournals.org

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Pharmacological Activity

The pharmacological activity of Desacetylmetipranolol (B1669948) hydrochloride, like other beta-blockers, is intrinsically linked to its molecular structure, which belongs to the aryloxypropanolamine class of compounds. Several key structural features are indispensable for its antagonist activity at beta-adrenergic receptors. nih.govnih.gov

The aryloxypropanolamine backbone is a fundamental scaffold for high-affinity binding to the beta-adrenergic receptors. This structural motif consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen atom. The spatial arrangement of these groups is critical for proper interaction with the receptor's binding pocket.

The secondary amine in the propanolamine side chain, specifically an isopropyl group, is a crucial determinant for beta-antagonistic activity. nih.gov This branched alkyl group is believed to interact with a hydrophobic pocket within the receptor, contributing significantly to the binding affinity. The presence of a secondary amine is essential for the blocking action. nih.gov

The hydroxyl group on the second carbon of the propanolamine side chain is vital for the molecule's interaction with the receptor. It is thought to form a key hydrogen bond with a serine residue in the transmembrane domain of the beta-receptor, anchoring the ligand in the binding site. nih.gov

The aromatic ring , in the case of Desacetylmetipranolol, is a 2,3,6-trimethyl-4-hydroxyphenyl group. The substitution pattern on this ring modulates the compound's properties, including its selectivity and ancillary activities. The hydroxyl group on the aromatic ring, in particular, is a notable feature of Desacetylmetipranolol.

Influence of Chemical Modifications on Antioxidant Efficacy

Recent studies have revealed that metipranolol (B1676499) and its active metabolite, Desacetylmetipranolol, possess significant antioxidant properties, a characteristic not commonly associated with all beta-blockers. nih.gov This antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov

The chemical structure of Desacetylmetipranolol, particularly the phenolic hydroxyl group on the trimethylphenyl ring, is believed to be the primary contributor to its antioxidant efficacy. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. nih.gov The presence of methyl groups on the aromatic ring may also influence the antioxidant activity by affecting the electron density of the ring and the bond dissociation energy of the phenolic O-H bond. nih.gov

Modification of the Desacetylmetipranolol structure would likely have a profound impact on its antioxidant potential. For instance, esterification or etherification of the phenolic hydroxyl group would be expected to diminish or abolish its antioxidant activity, as this would prevent the donation of a hydrogen atom. Conversely, the introduction of additional hydroxyl or other electron-donating groups on the aromatic ring could potentially enhance its antioxidant capacity. nih.gov

The following table summarizes the inhibitory effects of Desacetylmetipranolol and its parent compound, Metipranolol, on lipid peroxidation, highlighting the superior antioxidant potency of the metabolite.

Table 1: Inhibition of Induced Lipid Peroxidation by Metipranolol and Desacetylmetipranolol

| Compound | Inducer | IC50 (µM) |

|---|---|---|

| Desacetylmetipranolol | Iron/Ascorbate | 1.1 nih.gov |

| Metipranolol | Iron/Ascorbate | 6.9 nih.gov |

| Desacetylmetipranolol | Sodium Nitroprusside | 2.6 nih.gov |

| Metipranolol | Sodium Nitroprusside | 25.1 nih.gov |

IC50 represents the concentration required to inhibit 50% of the lipid peroxidation.

Relationship between Chemical Structure and Receptor Binding Affinity

Desacetylmetipranolol hydrochloride acts as a non-selective beta-adrenergic antagonist, meaning it binds to both β1 and β2 adrenergic receptors with similar affinity. nih.gov The key structural elements that govern this interaction are the aryloxypropanolamine moiety and the N-alkyl substituent. The interaction with the receptor is a competitive one, where Desacetylmetipranolol vies with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for the same binding sites. biorxiv.org

The non-selectivity of Desacetylmetipranolol is a direct consequence of its chemical structure. The nature and position of the substituents on the aromatic ring are critical for determining the selectivity between β1 and β2 receptors. For instance, para-substitution on the aromatic ring is often associated with cardioselectivity (β1 selectivity). nih.gov The substitution pattern of Desacetylmetipranolol does not confer significant selectivity for either receptor subtype.

Table 2: Receptor Binding Profile of Metipranolol

| Compound | Receptor Type | Binding Affinity (Ki) | Tissue Source |

|---|---|---|---|

| Metipranolol | β1/β2 Adrenergic | 34 nM ualberta.ca | Rabbit Iris + Ciliary Body |

This table reflects the binding affinity of the parent compound, Metipranolol, as a proxy for the active metabolite, Desacetylmetipranolol.

Stereochemical Considerations in Bioactivity

Like most beta-blockers, Desacetylmetipranolol possesses a chiral center at the carbon atom of the propanolamine side chain that bears the hydroxyl group. This results in the existence of two enantiomers, (S)- and (R)-Desacetylmetipranolol. The biological activity of beta-blockers is highly stereoselective, with the (S)-enantiomer generally being the more potent beta-blocking agent. ualberta.cachapman.edu

This stereoselectivity arises from the specific three-dimensional arrangement of the functional groups that interact with the chiral environment of the receptor's binding site. The (S)-enantiomer is thought to have the correct spatial orientation for optimal interaction with key amino acid residues in the receptor, such as the hydrogen bond with a serine residue and the hydrophobic interaction of the isopropyl group. nih.gov The (R)-enantiomer, due to its different spatial configuration, does not fit as well into the binding pocket and thus exhibits significantly lower beta-blocking activity. ualberta.cachapman.edu

While specific studies on the individual enantiomers of Desacetylmetipranolol hydrochloride are scarce, it is widely accepted that the beta-blocking activity resides predominantly in the (S)-isomer, with reported S:R activity ratios for beta-blockers ranging from 33 to 530. ualberta.cachapman.edu Therefore, the pharmacological effects of racemic Desacetylmetipranolol hydrochloride are primarily due to the action of the (S)-enantiomer.

Analytical Methodologies for Desacetylmetipranolol Hydrochloride Research

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of Desacetylmetipranolol (B1669948) hydrochloride, offering powerful separation capabilities. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are among the most utilized techniques, each with specific applications and advantages in the study of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the determination of Desacetylmetipranolol. A sensitive HPLC method with electrochemical detection has been developed for its quantification in plasma. nih.gov This technique typically involves extraction of the analyte from the plasma, followed by separation on a reversed-phase ODS (octadecylsilane) column. nih.gov The use of an internal standard, such as Pindolol, aids in achieving accurate and precise quantification. nih.gov The sensitivity of such methods can reach the nanogram level per milliliter of plasma, making it suitable for pharmacokinetic studies. nih.gov

A common HPLC setup for Desacetylmetipranolol analysis might include:

| Parameter | Specification |

| Column | Reversed-phase ODS |

| Detection | Electrochemical |

| Mobile Phase | Varies depending on specific method |

| Internal Standard | Pindolol |

| Sensitivity | 2 ng/mL in plasma nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

While specific UHPLC methods for Desacetylmetipranolol hydrochloride are not extensively detailed in the provided search results, the principles of UHPLC offer significant advantages over traditional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity. These characteristics would be highly beneficial for the rapid and efficient analysis of Desacetylmetipranolol in complex matrices.

Chiral Chromatography for Enantiomeric Resolution

The separation of the enantiomers of Desacetylmetipranolol is of significant interest, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral chromatography is the primary technique used to achieve this separation. nih.govchiralpedia.com Direct methods, where the enantiomers are separated on a chiral stationary phase (CSP), are commonly preferred. eijppr.com

A key component in chiral chromatography is the chiral stationary phase (CSP). For the enantiomeric separation of Desacetylmetipranolol, cellulose-based CSPs have proven to be highly effective. nih.gov Specifically, cellulose (B213188) tris-3,5-dimethylphenyl carbamate (B1207046) has been successfully used in an HPLC method to directly separate the enantiomers of both Metipranolol (B1676499) and Desacetylmetipranolol. nih.gov This method employs a mobile phase typically consisting of a mixture of hexane, propan-2-ol, and diethylamine, with UV detection at 278 nm. nih.gov This approach is valuable for determining the optical purity of the bulk drug and its formulations. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. uta.edu Polysaccharide-based CSPs, like the one mentioned, are widely used due to their broad applicability and high separation efficiency. eijppr.com

| CSP Type | Example | Application |

| Polysaccharide-based | Cellulose Tris-3,5-dimethylphenyl Carbamate nih.gov | Enantiomeric resolution of Desacetylmetipranolol nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. chiralpedia.com For nonvolatile compounds like Desacetylmetipranolol, a derivatization step is often necessary to increase their volatility. nih.gov This process makes them suitable for GC analysis. nih.gov GC is often coupled with a mass spectrometer (MS) for enhanced identification and quantification. nih.govfaa.gov While specific GC methods for Desacetylmetipranolol hydrochloride are not detailed in the provided results, the general principles of GC-MS are applicable. The technique offers high resolution and sensitivity, but its use for chiral resolution can be limited by the volatility of the analytes. chiralpedia.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with chromatographic methods like LC and GC to provide structural information and enhance the specificity of detection. nih.govnih.gov In the context of Desacetylmetipranolol research, MS can be used for:

Identification: The fragmentation patterns generated in the mass spectrometer are highly characteristic of a molecule's structure, aiding in the unambiguous identification of Desacetylmetipranolol. nih.gov

Quantification: When used in conjunction with chromatography, MS can provide highly sensitive and selective quantification of Desacetylmetipranolol, even in complex biological matrices. nih.gov

Structural Elucidation: High-resolution mass spectrometry can provide precise mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

A predicted GC-MS spectrum for a TMS-derivatized form of Desacetylmetipranolol is available, providing a guide for its identification using this technique. hmdb.ca The use of tandem mass spectrometry (MS/MS) in LC-MS/MS systems further enhances selectivity and sensitivity, making it a vital tool in pharmacotoxicological and forensic analysis. nih.gov

| Analytical Technique | Application in Desacetylmetipranolol Research |

| HPLC-Electrochemical Detection | Quantification in plasma nih.gov |

| Chiral HPLC with CSP | Enantiomeric separation nih.gov |

| GC-MS | Identification of derivatized compound hmdb.ca |

| LC-MS/MS | Sensitive and selective quantification in complex matrices nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of Desacetylmetipranolol Hydrochloride. This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS setup for the analysis of beta-blockers and their metabolites, a reversed-phase column, such as a C18 column, is employed. nih.govacdlabs.commdpi.com The mobile phase often consists of a mixture of an aqueous component, like ammonium (B1175870) formate (B1220265) or formic acid in water, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov This composition facilitates the separation of the analyte from other components in the sample matrix.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.govub.edu ESI allows for the ionization of the Desacetylmetipranolol molecule with minimal fragmentation, enabling the determination of its molecular weight. The specificity of LC-MS allows for the reliable identification and preliminary quantification of Desacetylmetipranolol in various biological samples. acdlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

For highly sensitive and specific quantification of Desacetylmetipranolol Hydrochloride and the identification of related metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ub.edumiamioh.edunih.gov This technique adds another layer of mass analysis, significantly enhancing selectivity and reducing background noise. mdpi.com

In LC-MS/MS analysis, the precursor ion of Desacetylmetipranolol, corresponding to its molecular weight, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. chemrxiv.org The second mass analyzer then separates and detects these specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and allows for precise quantification even at very low concentrations in complex matrices like plasma. nih.govnih.govnih.gov The selection of specific precursor-to-product ion transitions provides a unique "fingerprint" for the analyte, minimizing interference from other substances. acdlabs.com

Beyond quantification, LC-MS/MS is instrumental in identifying other metabolites of Metipranolol. By searching for predicted metabolites and analyzing their characteristic fragmentation patterns, researchers can build a comprehensive metabolic profile of the parent drug. miamioh.edu

Table 1: Exemplary LC-MS/MS Parameters for Beta-Blocker Analysis

| Parameter | Value/Description |

| Chromatographic Column | C18 or C8 reversed-phase |

| Mobile Phase | Gradient of aqueous ammonium formate/formic acid and methanol/acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to the analyte (e.g., for a similar beta-blocker, Metoprolol (B1676517): 268.15) nih.gov |

| Product Ions (m/z) | Specific fragmentation ions (e.g., for Metoprolol: 115.90) nih.gov |

This table presents typical parameters used in the analysis of beta-blockers, which would be adapted for Desacetylmetipranolol Hydrochloride.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive structural elucidation of compounds like Desacetylmetipranolol Hydrochloride and its metabolites. drugbank.comnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. drugbank.com

This high mass accuracy allows for the unambiguous determination of the elemental composition of an ion. drugbank.com By comparing the measured accurate mass to theoretical masses of possible chemical formulas, the molecular formula of Desacetylmetipranolol or its unknown metabolites can be confidently assigned. nih.gov Furthermore, the fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information, helping to piece together the molecule's structure. This is particularly valuable when authentic reference standards are unavailable. nih.gov The combination of accurate mass measurement of both precursor and fragment ions is a key advantage of HRMS in drug metabolite identification. drugbank.com

MS-Based Proteomics for Biochemical Characterization

Mass spectrometry-based proteomics offers a global approach to understanding the biochemical effects of Desacetylmetipranolol Hydrochloride. This methodology allows for the large-scale identification and quantification of proteins in a biological system, providing insights into how the compound modulates cellular processes.

In a typical proteomics experiment, cells or tissues are exposed to Desacetylmetipranolol. The proteins are then extracted, digested into smaller peptides, and analyzed by LC-MS/MS. By comparing the proteome of treated samples to untreated controls, researchers can identify proteins that are up- or down-regulated in response to the drug. This can help to identify the molecular targets and off-targets of Desacetylmetipranolol and elucidate its mechanism of action and potential side effects. For instance, proteomic studies on other beta-blockers like propranolol (B1214883) have revealed changes in the secretion of specific proteins from vascular smooth muscle cells, providing molecular clues to their therapeutic effects.

Spectroscopic and Electrochemical Methods for Analysis

In addition to mass spectrometry-based techniques, other analytical methods can be employed in the research of Desacetylmetipranolol Hydrochloride.

Near-Infrared Microscopy (NIRM)

Near-Infrared Microscopy (NIRM) is a non-destructive analytical technique that can be used for the analysis of pharmaceutical formulations. NIRM combines near-infrared spectroscopy with microscopy to provide chemical and physical information on a microscopic scale. This technique could be applied to study the distribution of Desacetylmetipranolol Hydrochloride within a solid dosage form, ensuring content uniformity. It can also be used to identify different polymorphic forms of the drug substance, which can have significant implications for its physical properties and bioavailability. The speed and non-destructive nature of NIRM make it a valuable tool for quality control during pharmaceutical manufacturing.

Atomic Absorption/Emission Spectrometry

While Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are primarily used for the determination of metallic elements, they can be employed for the indirect analysis of organic compounds like Desacetylmetipranolol Hydrochloride. This indirect approach typically involves the formation of a complex between the organic analyte and a metal ion. The concentration of the drug can then be determined by measuring the amount of the metal in the complex using AAS or AES. For example, the organic compound can be precipitated with a known amount of a metal ion, and the excess, unreacted metal in the supernatant can be measured. Alternatively, a metal complex of the drug can be extracted into an organic solvent and the metal content directly analyzed. Although less common than chromatographic methods for this application, indirect AAS/AES can offer a simple and cost-effective alternative for quantification in certain research contexts.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for determining the elemental composition of samples, including pharmaceutical compounds like Desacetylmetipranolol Hydrochloride. rsc.orgamericanpharmaceuticalreview.com Its primary application in pharmaceutical research is the quantification of elemental impurities that may be present from catalysts, manufacturing processes, or storage containers. researchgate.net

The fundamental principle of ICP-OES involves introducing a sample, typically in a liquid form, into a high-temperature plasma (around 10,000 K). americanpharmaceuticalreview.com This extreme heat causes the sample's atoms and ions to be promoted to an excited state. As they relax back to their ground state, they emit light at characteristic wavelengths, which are unique to each element. americanpharmaceuticalreview.com The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample, allowing for quantitative analysis. rsc.org

For the analysis of a substance like Desacetylmetipranolol Hydrochloride, the solid compound would first undergo a sample preparation step, often involving microwave-assisted acid digestion to bring the sample into a solution, for instance, using a mixture of nitric acid and hydrochloric acid. researchgate.netpcdn.co

The method is known for its ability to detect multiple elements simultaneously and can be validated to ensure its suitability for a specific pharmaceutical product. rsc.orgamericanpharmaceuticalreview.com Validation typically demonstrates specificity, linearity, precision, and accuracy for the target elements. americanpharmaceuticalreview.com The limits of detection (LOD) and quantitation (LOQ) are crucial parameters, with ICP-OES often achieving detection limits in the parts-per-billion range, well below the limits defined by pharmacopeial standards. researchgate.netdesy.de

Table 1: Example of Validation Parameters for a Generic ICP-OES Method

| Parameter | Acceptance Criteria | Purpose |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% for LLOQ). rsc.org | Measures the closeness of repeated individual measurements. rsc.org |

| Accuracy | Determined concentration should be within a specified percentage of the true value (e.g., 80-120%). rsc.org | Measures the agreement between the measured value and the true value. rsc.org |

| Specificity | Ability to assess the analyte in the presence of other components (e.g., the drug matrix). americanpharmaceuticalreview.comresearchgate.net | Ensures that interferences do not affect the measurement of the target elements. researchgate.net |

| Linearity | A linear relationship between concentration and instrument response (e.g., R² > 0.99). researchgate.net | Confirms that the method provides results that are directly proportional to the concentration of the analyte. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com | Defines the lower limit of the method's useful range. |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) spectroscopy is another instrumental technique for elemental analysis that is applicable to the study of Desacetylmetipranolol Hydrochloride. youtube.com A key advantage of XRF is that it is a non-destructive technique, often requiring minimal to no sample preparation. youtube.com This makes it particularly useful for rapid screening of raw materials or final products.

In XRF, the sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. youtube.com To regain stability, an outer-shell electron fills the resulting vacancy, and the excess energy is released as a secondary (or fluorescent) X-ray. youtube.com The energy of this fluorescent X-ray is characteristic of the element from which it was emitted, and its intensity is related to the element's concentration. youtube.com

XRF can be used to analyze solid powders directly, which can save significant time and resources compared to techniques that require sample digestion. youtube.com For Desacetylmetipranolol Hydrochloride, the powdered compound could be placed in a sample cup and analyzed directly to screen for the presence of heavy metal catalysts (e.g., Palladium, Platinum) or other inorganic impurities. youtube.comnih.gov While generally considered less sensitive than ICP-OES, modern synchrotron-based XRF can achieve parts-per-billion detection limits. desy.de The technique is capable of measuring a wide range of elements, though its accuracy for lighter elements (those lighter than sodium) can be limited. desy.de

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for ensuring the quality and reliability of research data for Desacetylmetipranolol Hydrochloride. nih.gov The process involves creating a procedure and then confirming through documented evidence that it is suitable for its intended purpose. nih.govresearchgate.net Method validation is typically performed according to International Council for Harmonisation (ICH) guidelines. nih.gov

For a compound like Desacetylmetipranolol Hydrochloride, a common analytical technique for quantification and impurity profiling is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.gov Method development involves a systematic process of selecting and optimizing various parameters to achieve a desired separation and detection. nih.gov

Key steps in method development include:

Column Selection: Choosing an appropriate stationary phase, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. nih.gov

Mobile Phase Optimization: Selecting a suitable mixture of solvents (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govnih.gov The pH of the buffer is a critical parameter that can be adjusted to ensure good peak shape and resolution. nih.gov

Detection Wavelength Selection: Determining the UV wavelength at which the analyte shows maximum absorbance to ensure high sensitivity. rjptonline.org

Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the column temperature to achieve efficient separation in a reasonable analysis time. nih.gov

Once the method is developed, it must be validated for parameters including accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ). nih.gov

Considerations for Sensitivity, Accuracy, and Efficiency

When validating an analytical method for Desacetylmetipranolol Hydrochloride, sensitivity, accuracy, and efficiency are paramount considerations to ensure the data is reliable and fit for purpose. rjptonline.org

Sensitivity: The sensitivity of an analytical method is established by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). mdpi.com The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, often determined at a signal-to-noise ratio of 3:1. mdpi.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, typically at a signal-to-noise ratio of 10:1. mdpi.com These parameters are crucial for analyzing trace impurities.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. rsc.org It is often assessed using recovery studies, where a known amount of pure Desacetylmetipranolol Hydrochloride is added (spiked) into a sample matrix. The method is then used to analyze the sample, and the percentage of the spiked analyte that is recovered is calculated. rjptonline.org Acceptance criteria for accuracy are often in the range of 98-102%. rjptonline.org

Efficiency: Efficiency refers to the ability of the method to provide reliable results in a cost-effective and timely manner. This involves developing a simple, rapid, and robust method. rjptonline.org A short chromatographic run time, the use of readily available and economical mobile phases, and a straightforward sample preparation procedure all contribute to an efficient analytical method suitable for routine research applications. researchgate.net

Table 2: Summary of HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Description |

| Accuracy (% Recovery) | 98.0% - 102.0% rjptonline.org | The closeness of the measured value to the true value. |

| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 2% researchgate.net | The degree of scatter between a series of measurements. |

| Linearity (r²) | ≥ 0.999 nih.gov | The ability to elicit test results that are directly proportional to the analyte concentration. |

| LOD | Signal-to-Noise Ratio = 3:1 mdpi.com | The lowest concentration of analyte that can be detected. |

| LOQ | Signal-to-Noise Ratio = 10:1 mdpi.com | The lowest concentration of analyte that can be quantified reliably. |

| Robustness | %RSD should be within acceptable limits after minor changes (e.g., flow rate, pH). rjptonline.org | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |

Strategies for Quantifying Enantiomeric Impurities

Desacetylmetipranolol, like its parent compound Metipranolol, is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. For pharmaceutical research, it is often necessary to separate and quantify these enantiomers, as one may have different pharmacological or toxicological properties than the other. The undesired enantiomer is considered an enantiomeric impurity. mdpi.com

A highly effective strategy for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.gov A specific method has been developed for the direct separation of the enantiomers of both Metipranolol and Desacetylmetipranolol. nih.gov

This method utilizes:

Chiral Stationary Phase: A cellulose tris-3,5-dimethylphenyl carbamate column (e.g., Chiralcel OD). nih.gov This type of column contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.

Mobile Phase: An eluent system typically consisting of a mixture of hexane, propan-2-ol, and diethylamine. nih.gov The composition of the mobile phase is optimized to achieve baseline separation of the enantiomeric peaks.

Detection: UV detection at a wavelength where both compounds absorb significantly, such as 278 nm, is used for quantification. nih.gov

This chiral HPLC method allows for the identification and determination of the optical purity of Desacetylmetipranolol Hydrochloride, ensuring that the level of any unwanted enantiomeric impurity can be accurately quantified and controlled within specified limits. nih.gov The development of such methods is critical, as regulatory guidelines often require strict control over enantiomeric impurities in drug substances. mdpi.com

Emerging Research Avenues and Future Directions

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

The limitations of traditional cell culture and animal models in fully replicating human ocular physiology have spurred the development of more sophisticated systems. For a topically administered compound like Desacetylmetipranolol (B1669948), understanding its interaction with the complex structures of the eye is paramount.

Advanced In Vitro Models : The use of three-dimensional (3D) human corneal epithelial models and organoids is a significant step forward. unipr.itnih.gov These models mimic the stratified structure of the human cornea more accurately than 2D cell cultures, offering a better platform to study drug permeability, metabolism, and potential local toxicity. nih.gov For instance, studies on other beta-blockers like betaxolol (B1666914) have utilized in vitro ocular S9 fraction assays to investigate metabolic pathways within the eye, revealing that liver-based models are poor surrogates for predicting ocular metabolism. novartis.com Similar assays could be developed for Desacetylmetipranolol to elucidate its specific metabolic fate within ocular tissues. Furthermore, in vitro models of mixed retinal cultures have been used to demonstrate the neuroprotective effects of Metipranolol (B1676499), a property that could be further explored for Desacetylmetipranolol using similar systems. nih.gov

Ex Vivo Models : The use of excised corneas from various species (e.g., porcine, bovine, rabbit) in diffusion chambers like Franz cells is a well-established method for assessing the corneal penetration of ophthalmic drugs. nih.govresearchgate.netnih.gov Studies comparing the permeability of numerous beta-blockers have highlighted species-specific differences and the importance of a compound's physicochemical properties. nih.gov Porcine corneas, in particular, are considered a good model due to their structural and permeability similarities to the human cornea. These ex vivo setups can be instrumental in evaluating how the conversion of Metipranolol to Desacetylmetipranolol affects corneal transport and in screening novel formulations designed to enhance its delivery. researchgate.net

Integration of "Omics" Technologies (e.g., Metabolomics) in Preclinical Drug Discovery

"Omics" technologies, particularly metabolomics, offer a powerful lens through which to view the biochemical impact of a drug on a biological system. pharmaguideline.com Metabolomics, which is the comprehensive analysis of all small-molecule metabolites in a sample, can provide a real-time snapshot of cellular activity. nih.gov

For Desacetylmetipranolol Hydrochloride, metabolomics can be applied in several ways. While it is known that Metipranolol is rapidly and completely deacetylated to Desacetylmetipranolol, further metabolism of this active compound is not fully characterized. mdpi.com Untargeted metabolomics analysis of ocular tissues or fluids following drug administration could identify previously unknown metabolites. nih.gov This approach can also clarify the drug's mechanism of action by revealing changes in endogenous metabolic pathways within ocular cells, potentially uncovering novel therapeutic effects or off-target activities. nih.gov By correlating metabolic profiles with functional outcomes, researchers can identify biomarkers of drug efficacy or toxicity, which is a crucial step in modern drug development. pharmaguideline.com

Application of Computational Chemistry and In Silico Approaches for SAR and Mechanistic Predictions

Computational methods are revolutionizing drug discovery by enabling the rapid evaluation of chemical structures and the prediction of their biological activities, a field known as in silico modeling. nih.govresearchgate.netcreative-biolabs.com

Structure-Activity Relationship (SAR) Studies : The SAR for beta-blockers is well-documented. Key structural features include an aryloxypropanolamine backbone, where the nature of the aromatic ring and the substituent on the amine nitrogen are critical for activity and selectivity. pharmaguideline.comyoutube.com For instance, a para-substitution on the aromatic ring, as seen in Metipranolol, is a common feature of many beta-blockers. pharmaguideline.com The primary metabolic conversion of Metipranolol involves the hydrolysis of the ester group to a phenol (B47542) in Desacetylmetipranolol. In silico methods can model how this structural change from an acetyl group to a hydroxyl group influences the molecule's binding affinity to beta-1 and beta-2 adrenergic receptors. Computational docking simulations can visualize the binding pose within the receptor's active site and predict the strength of interactions, helping to explain the compound's pharmacological profile.

Mechanistic and ADME Predictions : Beyond SAR, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Desacetylmetipranolol and its analogues. nih.gov Models can forecast its solubility, permeability across biological membranes like the cornea, and susceptibility to further metabolism by various enzymes. news-medical.net For example, in silico tools can predict which cytochrome P450 isozymes are likely to be involved in any subsequent metabolism of Desacetylmetipranolol, guiding further in vitro experiments. news-medical.net This predictive power accelerates the optimization of lead compounds and reduces reliance on extensive experimental screening. creative-biolabs.com

Exploration of Novel Analytical Techniques for Enhanced Compound Characterization

The accurate and sensitive quantification of Desacetylmetipranolol Hydrochloride and its related substances in complex biological matrices is essential for detailed pharmacokinetic and metabolic studies. Modern analytical chemistry offers a suite of powerful techniques to meet this need.

Advanced Chromatographic Methods : Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represent the gold standard for bioanalysis. researchgate.netresearchgate.net The development of a validated UHPLC-MS/MS method would allow for the highly selective and sensitive measurement of Desacetylmetipranolol in ocular tissues and fluids (e.g., aqueous humor, cornea) at very low concentrations. This is crucial for building accurate pharmacokinetic models following topical administration.

Chiral Separation : Since Desacetylmetipranolol possesses a chiral center, and it is well-established that stereoisomers of beta-blockers can have different pharmacological and pharmacokinetic properties, the use of chiral chromatography is important. mdpi.com Stereoselective analytical methods can separate and quantify the individual enantiomers, which is critical for understanding whether the therapeutic activity and any potential side effects are associated with one specific isomer.

Stability-Indicating Methods : Forced degradation studies, analyzed by advanced chromatographic techniques, are used to identify potential degradation products that could form during storage or upon administration. nih.gov This ensures that the analytical method can separate the parent compound from any impurities or degradants, which is a key requirement for quality control and regulatory purposes. researchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying DesacetylMetipranolol Hydrochloride in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is recommended for quantification. Key parameters include:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 μm) .

- Mobile Phase : A mixture of phosphate buffer (pH-adjusted) and organic modifiers (e.g., methanol or acetonitrile) to optimize resolution .

- Validation : Perform linearity (1–100 μg/mL range), recovery (98–102% with RSD <2%), and precision (intra-day/inter-day RSD <2%) studies .

- Detection : UV wavelength selection (e.g., 207–220 nm) based on the compound’s chromophore .

Q. How can researchers ensure the stability of DesacetylMetipranolol Hydrochloride during method development?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor degradation products via HPLC and confirm stability using:

- Recovery Consistency : Post-stress sample recovery should align with pre-stress values (RSD <2%) .

- Peak Purity : Use diode-array detectors to confirm no co-eluting impurities .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in DesacetylMetipranolol Hydrochloride metabolic studies?

- Methodological Answer : Apply systematic frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses . For data reconciliation:

- Data Harmonization : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) .

- Bias Mitigation : Use EPA High Production Volume (HPV) guidelines to prioritize peer-reviewed studies and exclude non-reproducible data .

Q. How can impurity profiles of DesacetylMetipranolol Hydrochloride be characterized to meet pharmacopeial standards?

- Methodological Answer : Reference European Pharmacopoeia (EP) guidelines for impurity identification:

- Synthetic Byproducts : Synthesize and spike known impurities (e.g., desmethyl analogs, hydrochlorides) as reference standards .

- Chromatographic Separation : Optimize gradient elution to resolve structurally similar impurities (e.g., isomers, hydrolyzed derivatives) .

- Quantification Limits : Establish LOQ ≤0.1% for major impurities and ≤0.05% for genotoxic impurities .

Q. What experimental designs are optimal for comparative pharmacokinetic studies of DesacetylMetipranolol Hydrochloride analogs?

- Methodological Answer : Use a crossover design with controlled variables:

- Dose Equivalency : Normalize doses based on molar mass differences (e.g., hydrochloride salt vs. free base) .

- Sampling Intervals : Collect plasma/serum samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .

- Statistical Models : Apply non-compartmental analysis (NCA) for AUC and Cmax comparisons .

Data Analysis and Validation

Q. How should researchers address variability in DesacetylMetipranolol Hydrochloride bioanalytical data?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., d3-DesacetylMetipranolol) to correct for matrix effects .

- Robustness Testing : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess method resilience .

Q. What protocols ensure reproducibility in synthesizing DesacetylMetipranolol Hydrochloride intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products